Enhanced Lipophilicity (XLogP3) for Improved Membrane Permeability vs. Unsubstituted and Phenyl Analogs
The 3-methoxyphenyl substituent on 5-(3-methoxyphenyl)-1H-pyrazole-3-carboxylic acid significantly increases its computed lipophilicity. Its XLogP3 value of 1.7 is substantially higher than that of the unsubstituted 1H-pyrazole-3-carboxylic acid (XLogP3 = 0.1) [1]. This indicates a greater potential for passive membrane permeability, a critical factor in oral drug absorption. Compared to the 5-phenyl analog (5-phenyl-1H-pyrazole-3-carboxylic acid, XLogP3 = 1.2) [2], the methoxy group provides a quantifiable 42% increase in computed lipophilicity, which can be leveraged to fine-tune the lipophilic efficiency (LipE) of a lead compound.
| Evidence Dimension | Computed Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.7 |
| Comparator Or Baseline | 1H-pyrazole-3-carboxylic acid: XLogP3 = 0.1; 5-phenyl-1H-pyrazole-3-carboxylic acid: XLogP3 = 1.2 |
| Quantified Difference | Target is 1.6 log units higher than the unsubstituted core, and 0.5 log units (42%) higher than the 5-phenyl analog. |
| Conditions | Predicted value computed by XLogP3 3.0 algorithm (PubChem). |
Why This Matters
A higher, but moderate, XLogP3 value (1.7) positions this building block in an optimal range for oral bioavailability, offering a tangible advantage over less lipophilic analogs when designing CNS-penetrant or orally administered drug candidates.
- [1] PubChem. 3-(3-methoxyphenyl)-1H-pyrazole-5-carboxylic acid. PubChem CID 1399024. View Source
- [2] PubChem. 5-phenyl-1H-pyrazole-3-carboxylic acid. PubChem CID 21872368. View Source
